11S-hydroxy-12E,14Z-eicosadienoicacid
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Overview
Description
11S-hydroxy-12E,14Z-eicosadienoic acid is a bioactive lipid mediator that belongs to the family of hydroxyeicosatetraenoic acids (HETEs). It is a monohydroxy fatty acid derived from eicosadienoic acid and is known for its role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11S-hydroxy-12E,14Z-eicosadienoic acid typically involves the hydroxylation of eicosadienoic acid. This can be achieved through enzymatic or chemical methods. One common approach is the use of cyclooxygenase (COX) enzymes, which catalyze the formation of hydroxy fatty acids from polyunsaturated fatty acids .
Industrial Production Methods
Industrial production of 11S-hydroxy-12E,14Z-eicosadienoic acid may involve large-scale enzymatic processes using COX enzymes. The process includes the extraction and purification of the desired product, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
11S-hydroxy-12E,14Z-eicosadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can modify the hydroxy group to other functional groups.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
11S-hydroxy-12E,14Z-eicosadienoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study lipid oxidation and hydroxy fatty acid synthesis.
Biology: The compound plays a role in cell signaling and inflammation, making it a subject of interest in biological research.
Medicine: Research on 11S-hydroxy-12E,14Z-eicosadienoic acid includes its potential therapeutic effects in inflammatory diseases and metabolic disorders.
Mechanism of Action
The mechanism of action of 11S-hydroxy-12E,14Z-eicosadienoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and inflammation, such as cyclooxygenase and lipoxygenase pathways. These interactions lead to the production of signaling molecules that regulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
11-hydroxy-12,14-eicosadienoic acid: A racemic mixture of the monohydroxy fatty acids.
11S-hydroxy-12,14-eicosadienoic acid: Another isomer with similar properties.
Uniqueness
11S-hydroxy-12E,14Z-eicosadienoic acid is unique due to its specific stereochemistry and double bond configuration, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H36O3 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(11S,12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13-/t19-/m1/s1 |
InChI Key |
HDMIRVFIVOGVIC-CHMRTKMOSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C/[C@H](CCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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